molecular formula C20H23N5O2S B2695354 1-(4-(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone CAS No. 1013805-59-8

1-(4-(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone

Cat. No.: B2695354
CAS No.: 1013805-59-8
M. Wt: 397.5
InChI Key: XBQQYZVWAOHJNN-UHFFFAOYSA-N
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Description

1-(4-(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone is a complex organic compound featuring multiple functional groups, making it an interesting subject in various fields of scientific research This compound comprises a benzo[d]thiazole moiety, a pyrazole ring, a piperazine structure, and an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone generally involves the construction of each distinct segment before assembly:

  • Benzo[d]thiazole Moiety: : Typically synthesized from o-aminothiophenol and an aldehyde or ketone.

  • Pyrazole Ring: : Formed via cyclization reactions involving hydrazines and α,β-unsaturated carbonyl compounds.

  • Piperazine Structure: : Often derived from piperazine dihydrochloride and functionalized to introduce the desired side chains.

  • Final Assembly: : The benzo[d]thiazole and pyrazole fragments are coupled through acylation or amide bond formation, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

On an industrial scale, synthesis protocols are optimized for yield and cost-effectiveness. Techniques such as flow chemistry and process intensification may be employed. Reaction conditions are rigorously controlled for temperature, solvent use, and purification steps, often leveraging chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone undergoes various types of reactions, including:

  • Oxidation: : Transformation of functional groups to their oxidized forms.

  • Reduction: : Reduction of ketones or amides to alcohols or amines.

  • Substitution: : Electrophilic and nucleophilic substitution reactions at the benzothiazole and pyrazole rings.

Common Reagents and Conditions

  • Oxidation: : Reagents like KMnO₄, CrO₃, and H₂O₂ under acidic or basic conditions.

  • Reduction: : Catalytic hydrogenation, lithium aluminum hydride (LiAlH₄), or sodium borohydride (NaBH₄).

  • Substitution: : Halogens (Cl₂, Br₂) for electrophilic substitution and strong nucleophiles (RLi, RMgX) for nucleophilic substitution.

Major Products

The major products depend on the specific reaction pathways and conditions, typically resulting in derivatives with altered functional groups enhancing or modifying the compound’s properties.

Scientific Research Applications

1-(4-(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone is extensively studied for its potential in:

  • Chemistry: : As a building block for creating more complex molecules and in studying reaction mechanisms.

  • Biology: : Its structural components may interact with biological targets, useful in drug design.

  • Medicine: : Investigated for therapeutic potentials, including anti-inflammatory, anticancer, and antimicrobial properties.

Mechanism of Action

The compound’s mechanism of action generally involves:

  • Molecular Targets: : Interaction with enzymes, receptors, or nucleic acids.

  • Pathways Involved: : May inhibit specific enzymes, alter receptor signaling, or interact with DNA/RNA to modulate biological processes. Detailed pathways depend on the specific context of application, whether it's pharmacological or biochemical.

Comparison with Similar Compounds

Compared to similar compounds, 1-(4-(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone stands out due to its unique combination of a benzo[d]thiazole and pyrazole core, which is less common than simpler heterocycles. Similar compounds include:

  • Benzo[d]thiazole derivatives: : Known for their anticancer properties.

  • Pyrazole derivatives: : Extensively studied for anti-inflammatory and analgesic activities. This unique structure may offer distinct binding affinities, selectivities, and mechanisms of action, making it an attractive subject for further research.

Properties

IUPAC Name

1-[4-[1-(1,3-benzothiazol-2-yl)-5-propan-2-ylpyrazole-3-carbonyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2S/c1-13(2)17-12-16(19(27)24-10-8-23(9-11-24)14(3)26)22-25(17)20-21-15-6-4-5-7-18(15)28-20/h4-7,12-13H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBQQYZVWAOHJNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NN1C2=NC3=CC=CC=C3S2)C(=O)N4CCN(CC4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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